molecular formula C23H21ClN4S B333776 N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine

N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine

Cat. No.: B333776
M. Wt: 421 g/mol
InChI Key: WGLCIXVPACGHCT-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a benzylsulfanyl group, and a chloro-substituted aniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.

    Attachment of the Aniline Moiety: The final step involves coupling the triazole derivative with 4-chloro-2-methylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction and substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The triazole ring and benzylsulfanyl group are thought to play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chloro-2-methylaniline
  • N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chloro-2-methylaniline

Uniqueness

N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine is unique due to the presence of the benzylsulfanyl group, which may confer distinct chemical and biological properties compared to its methyl or ethyl analogs. This uniqueness can be attributed to the steric and electronic effects of the benzyl group, potentially leading to different interactions with molecular targets.

Properties

Molecular Formula

C23H21ClN4S

Molecular Weight

421 g/mol

IUPAC Name

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-chloro-2-methylaniline

InChI

InChI=1S/C23H21ClN4S/c1-17-14-19(24)12-13-21(17)25-15-22-26-27-23(28(22)20-10-6-3-7-11-20)29-16-18-8-4-2-5-9-18/h2-14,25H,15-16H2,1H3

InChI Key

WGLCIXVPACGHCT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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